molecular formula C7H8BFO3 B591660 (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid CAS No. 1246633-55-5

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Cat. No. B591660
CAS RN: 1246633-55-5
M. Wt: 169.946
InChI Key: FNZUUOCXJIJMBF-UHFFFAOYSA-N
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Description

“(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” is a type of organoboron compound. It has a molecular formula of C6H6BFO3, an average mass of 155.919 Da, and a monoisotopic mass of 156.039398 Da .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied field. A common method for the synthesis of boronic acids is the copper-mediated trifluoromethylation . Another method involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring with a fluorine atom at the 3rd position and a hydroxymethyl group at the 2nd position. The phenyl ring is also attached to a boronic acid group .


Chemical Reactions Analysis

Boronic acids are known for their wide application in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in carbon-carbon bond-forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by its molecular structure. It has a molecular formula of C6H6BFO3, an average mass of 155.919 Da, and a monoisotopic mass of 156.039398 Da .

Scientific Research Applications

Electrochemical Biosensors

(J. Anzai, 2016) discusses the progress in developing electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives for selective binding and detection of diols in neutral aqueous media. This principle is applied in glucose sensors, glycoprotein detection, and fluoride ion sensors. The selective binding capability of PBA derivatives, including "(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid," makes them effective for constructing voltammetric and potentiometric sensors.

Drug Precursor Potential

Research by (Melvin N Rosalez et al., 2019) explores the effects of 2-Aminoethyldiphenyl borinate, a compound closely related to boronic acid derivatives, showing its potential as a modulator in various biological systems. This highlights the broader applicability of boronic acid derivatives in developing therapeutic tools for multiple systems within the human body.

Ferroceneboronic Acid-Based Sensors

(Baozhen Wang et al., 2014) review highlights the development of sensors based on ferroceneboronic acid (FcBA) and its derivatives for detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and other compounds. The unique binding and redox properties of FcBA, related to boronic acid chemistry, underline the utility of such compounds in non-enzymatic sensor applications.

Medical Diagnostics and Treatment

(Y. Marfin et al., 2017) discuss the use of BODIPY fluorophores, which can be derived from boronic acid chemistry, in medical diagnostics, antimicrobial activity, and as drug carriers for cancer treatment. The versatility of boronic acid derivatives in functionalizing drug carriers for enhanced therapeutic effect is a significant area of research.

Boronic Acid in Drug Design

(J. Plescia & N. Moitessier, 2020) review the increasing incorporation of boronic acids in medicinal chemistry, noting the FDA approval of several boronic acid drugs and their advantages, such as potential potency enhancement and pharmacokinetic profile improvement. This underscores the potential of boronic acid derivatives, including "this compound," in drug discovery and development.

Future Directions

The future directions in the research and application of boronic acids like “(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” are promising. The Suzuki-Miyaura cross-coupling reaction, which involves boronic acids, is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The development of new boronic acid reagents and the exploration of their properties for specific coupling conditions continue to be areas of active research .

properties

IUPAC Name

[3-fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZUUOCXJIJMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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